chemical structure of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid
chemical structure of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid
Introduction
The bicyclo[2.2.1]heptane, or norbornane, skeleton is a conformationally rigid carbocyclic system that has garnered significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure makes it an excellent scaffold for the precise spatial orientation of functional groups, serving as a bioisostere for aromatic and cycloalkane rings.[1][2] The incorporation of this framework can lead to compounds with enhanced metabolic stability and unique pharmacological profiles. This guide focuses on a specific derivative, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, which combines the rigid norbornane core with an α-hydroxy acid moiety—a functional group prevalent in numerous biologically active molecules.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecule's structure, a robust synthetic pathway based on the Reformatsky reaction, a thorough guide to its structural characterization using modern spectroscopic techniques, and a perspective on its potential applications.
Molecular Structure and Retrosynthetic Strategy
The target molecule, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, possesses a unique combination of structural features:
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Bicyclic Core: The rigid bicyclo[2.2.1]heptane framework locks the molecule into a specific conformation.
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Tertiary Alcohol: The hydroxyl group is situated at a quaternary bridge-adjacent carbon (C2).
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α-Hydroxy Acid Moiety: The acetic acid group is attached to the same carbon as the hydroxyl group, classifying the molecule as an α-hydroxy acid.
A logical retrosynthetic analysis for this target molecule points to a carbon-carbon bond formation that connects the acetic acid side chain to the bicyclic ketone precursor. This disconnection strategy identifies bicyclo[2.2.1]heptan-2-one (norcamphor) and a two-carbon acetate synthon as the key starting materials. The Reformatsky reaction is an ideal choice for this transformation.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis via the Reformatsky Reaction
The Reformatsky reaction is a powerful method for synthesizing β-hydroxy esters by coupling an aldehyde or ketone with an α-haloester in the presence of metallic zinc.[3][4][5] Its primary advantage over the more reactive Grignard or organolithium reagents is the moderate reactivity of the intermediate organozinc enolate, which selectively adds to the carbonyl group without attacking the ester functionality.[4][6]
Reaction Mechanism
The synthesis proceeds in three main stages: formation of the Reformatsky reagent, nucleophilic addition to the ketone, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.
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Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate. This forms an organozinc compound, properly described as a zinc enolate.[5][6] To ensure an efficient reaction, the zinc is often activated to remove the passivating oxide layer from its surface.
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Nucleophilic Addition: The zinc enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of bicyclo[2.2.1]heptan-2-one. This addition proceeds through a six-membered chair-like transition state, forming a zinc alkoxide intermediate.[6][7]
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Workup and Hydrolysis: An acidic workup protonates the alkoxide to yield the β-hydroxy ester. This ester intermediate is then saponified using a strong base (e.g., sodium hydroxide), followed by acidification to produce the final 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol
Step A: Synthesis of Ethyl 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetate
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Materials:
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Zinc dust (<10 micron, activated)
-
Iodine (crystal)
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor)[8]
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add a small crystal of iodine and gently warm the flask under nitrogen to activate the zinc, as evidenced by the disappearance of the iodine color.
-
Allow the flask to cool and add anhydrous THF.
-
In the dropping funnel, prepare a solution of bicyclo[2.2.1]heptan-2-one (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
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Add a small portion of this solution to the stirred zinc suspension. The initiation of the reaction is typically indicated by a gentle exotherm and a cloudy appearance. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
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Step B: Hydrolysis to 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic Acid
-
Materials:
-
Ethyl 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetate (from Step A)
-
Methanol or Ethanol
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10% Aqueous sodium hydroxide (NaOH)
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1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the β-hydroxy ester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature overnight, or gently reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the alcohol solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidic aqueous solution with ethyl acetate or dichloromethane (3x).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, typically as a solid or viscous oil.
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Structural Elucidation and Characterization
Unambiguous characterization of the final product is critical. A combination of spectroscopic methods provides definitive structural proof.
Spectroscopic Data
The following table summarizes the expected spectroscopic features for the title compound.
| Technique | Expected Features | Rationale |
| IR (Infrared) | ~3500-3200 cm⁻¹ (broad): O-H stretch (tertiary alcohol).~3300-2500 cm⁻¹ (very broad): O-H stretch (carboxylic acid dimer).[9]~2950, 2870 cm⁻¹ (sharp): C-H sp³ stretches.~1710 cm⁻¹ (strong, sharp): C=O stretch (carboxylic acid dimer).[9] | The presence of two distinct hydroxyl groups, one from the alcohol and one from the carboxylic acid, results in characteristic broad absorption bands due to hydrogen bonding.[10][11] The strong carbonyl peak confirms the presence of the carboxylic acid. |
| ¹H NMR | ~10-12 ppm (singlet, broad): -COOH proton.~2.5 ppm (singlet or AB quartet): -CH₂- protons of the acetic acid moiety.~1.0-2.5 ppm (complex multiplets): Protons of the bicyclo[2.2.1]heptane ring system.[12][13] | The acidic proton of the carboxylic acid is highly deshielded. The methylene protons adjacent to the quaternary center are diastereotopic and may appear as a simple singlet or a more complex AB quartet. The rigid bicyclic structure leads to complex splitting patterns. |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (-COOH).~70-80 ppm: Quaternary carbon (C-OH).~45-50 ppm: Methylene carbon (-CH₂-COOH).~20-45 ppm: Remaining sp³ carbons of the bicyclic core.[13][14] | Each carbon in a unique chemical environment gives a distinct signal. The chemical shifts are diagnostic for the carbonyl, the carbon bearing the hydroxyl group, and the aliphatic carbons of the rigid ring system. |
| Mass Spec. | [M+H]⁺, [M-H]⁻, or [M+Na]⁺: Molecular ion peak corresponding to C₉H₁₄O₃ (MW: 170.21 g/mol ).[15]Fragmentation: Loss of H₂O (M-18) and loss of COOH (M-45) are expected fragmentation pathways. | Mass spectrometry confirms the molecular weight and formula of the compound. The fragmentation pattern provides additional structural information. |
Relevance and Applications in Drug Discovery
The title compound is a valuable building block for creating more complex molecules, particularly in the field of drug discovery.
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Conformational Constraint: The rigid bicyclo[2.2.1]heptane scaffold reduces the number of accessible conformations compared to a flexible aliphatic or even a simple cyclic system. This pre-organization can enhance binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.
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Scaffold Hopping and Bioisosterism: This scaffold can act as a non-aromatic bioisostere for a phenyl ring or as a 3D replacement for a cyclohexane ring. This allows medicinal chemists to explore new chemical space, potentially improving properties like solubility, metabolic stability, and lipophilicity while maintaining the essential vector positioning of key functional groups.
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Access to Novel Chemical Space: Functionalized norbornane derivatives are used to develop agents targeting a range of biological systems, including muscarinic receptors and other CNS targets.[2][16] The introduction of the α-hydroxy acid moiety provides a handle for further derivatization or for direct interaction with receptor sites through hydrogen bonding and ionic interactions.
Conclusion
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is a structurally intriguing molecule that merges the conformational rigidity of the norbornane framework with the versatile functionality of an α-hydroxy acid. The synthetic route detailed in this guide, centered on the reliable and selective Reformatsky reaction, provides an efficient and scalable method for its preparation from commercially available starting materials. The comprehensive characterization protocol, employing a suite of standard spectroscopic techniques, ensures unambiguous structural verification. As a building block, this compound offers significant potential for the development of novel therapeutics and functional materials by enabling the exploration of well-defined three-dimensional chemical space.
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- Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. (2022). The Journal of Physical Chemistry A.
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N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[3][3][10]HEPTANE DERIVATIVES. (n.d.). Canadian Science Publishing.
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